Potassium 4-ethoxycarbonylphenyltrifluoroborate
Overview
Description
Potassium 4-ethoxycarbonylphenyltrifluoroborate is a chemical compound with the molecular formula C9H9BF3KO2 and a molecular weight of 256.07 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes.
Preparation Methods
Potassium 4-ethoxycarbonylphenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-ethoxycarbonylphenylboronic acid with potassium fluoride and boron trifluoride . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Potassium 4-ethoxycarbonylphenyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Scientific Research Applications
Potassium 4-ethoxycarbonylphenyltrifluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 4-ethoxycarbonylphenyltrifluoroborate primarily involves its role as a boron reagent in Suzuki-Miyaura cross-coupling reactions. The compound facilitates the transfer of the phenyl group to the palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond . This process is crucial for the synthesis of various organic compounds.
Comparison with Similar Compounds
Potassium 4-ethoxycarbonylphenyltrifluoroborate can be compared with other organotrifluoroborate compounds such as:
- Potassium phenyltrifluoroborate
- Potassium 4-methoxycarbonylphenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its ethoxycarbonyl group, which can provide additional functionalization options in synthetic chemistry .
Properties
IUPAC Name |
potassium;(4-ethoxycarbonylphenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHVYQWNJHNUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)OCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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